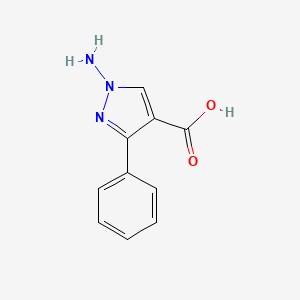

1-Amino-3-phenyl-1H-pyrazole-4-carboxylic acid

Description

1-Amino-3-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring an amino group at position 1, a phenyl substituent at position 3, and a carboxylic acid moiety at position 4. Pyrazole derivatives are widely recognized for their pharmacological relevance, particularly in anti-inflammatory, anticancer, and antimicrobial research .

Properties

CAS No. |

99939-09-0 |

|---|---|

Molecular Formula |

C10H9N3O2 |

Molecular Weight |

203.20 g/mol |

IUPAC Name |

1-amino-3-phenylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C10H9N3O2/c11-13-6-8(10(14)15)9(12-13)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15) |

InChI Key |

QWPWJLCNYPZKPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Amino-3-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and amino functionality enable oxidation under controlled conditions:

-

Carboxylic Acid Stability : The carboxylic acid group resists further oxidation under mild conditions but can undergo decarboxylation at elevated temperatures (>200°C) to yield 1-amino-3-phenyl-1H-pyrazole .

-

Amino Group Oxidation : The NH₂ group is susceptible to oxidation with strong oxidizing agents (e.g., KMnO₄), forming nitroso or nitro derivatives depending on reaction conditions .

Example Reaction Pathway :

Condensation Reactions

The amino group participates in condensation with carbonyl compounds:

-

Schiff Base Formation : Reacts with aldehydes/ketones to form hydrazones or imines. For example, condensation with benzaldehyde yields a hydrazone derivative, enhancing biological activity in pharmacological studies .

-

Heterocycle Synthesis : Condensation with active methylene compounds (e.g., acetylacetone) produces fused pyrazolo-pyrimidinones, as demonstrated in antitumor agent synthesis .

Table 1: Condensation Reactions and Products

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

-

Esterification : Reacts with alcohols (e.g., ethanol) in acidic media to form ethyl esters, improving solubility for pharmacological testing .

-

Amidation : Coupling with amines (e.g., aniline) via carbodiimide-mediated reactions generates amides, which are evaluated for enzyme inhibition .

Example Reaction :

Substitution Reactions

Electrophilic substitution occurs at the phenyl ring or pyrazole nitrogen:

-

Phenyl Ring Functionalization : Nitration or halogenation at the para position of the phenyl group is feasible due to electron-donating effects of the amino group .

-

N-Alkylation : The pyrazole NH reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives, altering pharmacokinetic properties .

Key Observation :

Substitution regiochemistry is influenced by steric hindrance from the phenyl group and electronic effects of the amino substituent .

Cycloaddition and Ring Expansion

The pyrazole core participates in [3+2] cycloadditions:

-

With Alkynes : Forms fused triazolo-pyrazole systems under Cu-catalyzed conditions, expanding structural diversity for drug discovery .

Structural Insights from Crystallography**

X-ray studies reveal:

-

Intramolecular hydrogen bonding between the amino and carboxylic acid groups stabilizes the planar pyrazole ring .

-

The phenyl ring adopts a near-perpendicular orientation relative to the pyrazole plane, minimizing steric clashes .

This compound’s versatility in organic synthesis and drug design stems from its balanced electronic and steric properties, making it a valuable scaffold in medicinal chemistry .

Scientific Research Applications

Anti-inflammatory and Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit notable anti-inflammatory and antimicrobial activities. For instance, studies have shown that 1-amino-3-phenyl-1H-pyrazole-4-carboxylic acid can inhibit various bacterial strains, making it a candidate for developing new antibiotics. The presence of amino and carboxylic acid functional groups enhances its biological activity by allowing for better interaction with biological targets.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For example, compounds derived from this compound have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . This suggests that further development could lead to promising anticancer agents.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. Notably, it has shown potential as an inhibitor of cyclooxygenases (COX), which are key targets in the treatment of inflammation and pain management .

Fungicidal Activity

Research has highlighted the fungicidal properties of this compound against phytopathogenic fungi. A study demonstrated that derivatives exhibited higher antifungal activity compared to traditional fungicides, suggesting their potential use in agriculture to protect crops from fungal diseases .

Herbicidal Properties

The compound's structure allows it to interact with plant growth regulators, indicating potential herbicidal applications. Preliminary studies suggest that it may inhibit the growth of certain weeds without affecting crop plants, making it a candidate for environmentally friendly herbicides .

Synthesis of Polymers

The unique chemical structure of this compound allows it to be used as a building block for synthesizing novel polymers with specific properties. These polymers can be tailored for applications in coatings and adhesives due to their enhanced thermal stability and mechanical strength .

Nanocomposite Materials

Incorporating this compound into nanocomposite materials has shown promise in enhancing the electrical and thermal properties of the composites. Research indicates that these materials can be used in various electronic applications, including sensors and conductive films .

Case Studies

Mechanism of Action

The mechanism by which 1-Amino-3-phenyl-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Substituent Effects on Reactivity and Bioactivity

- Functional Groups: Aldehyde vs. Carboxylic Acid: 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4a-e) exhibits antioxidant and anti-inflammatory activity due to the aldehyde’s electrophilic nature, enabling Schiff base formation . Methoxy vs. Phenyl: The methoxy group in 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid increases solubility but may reduce membrane permeability compared to nonpolar phenyl substituents .

- Positional Isomerism: In 4-amino-1-phenyl-1H-pyrazole-3-carboxylic acid, adjacent NH₂ and COOH groups may facilitate intramolecular hydrogen bonding, reducing solubility compared to 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, where these groups are spatially separated .

Biological Activity

1-Amino-3-phenyl-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, which is known for its diverse biological activities. Pyrazoles and their derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure features a pyrazole ring substituted with an amino group and a phenyl group, which contributes to its biological activity. The presence of these functional groups is crucial for interacting with biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Studies have shown that this compound can induce apoptosis in these cells by enhancing caspase-3 activity, which is a key marker of programmed cell death .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | 10.0 | Apoptosis induction |

| This compound | HepG2 | 12.5 | Apoptosis induction |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses . This activity suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Studies have shown that pyrazoles possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways . Specific derivatives of this compound have been tested for their efficacy against various strains, indicating promising results.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study evaluated the effects of a series of pyrazole compounds on MDA-MB-231 cells, revealing that those containing the amino group exhibited enhanced apoptotic activity compared to others .

- Inflammatory Disease Models : Animal studies demonstrated that administration of this compound significantly reduced inflammation markers in models of rheumatoid arthritis .

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the interaction between this compound and its biological targets. These studies suggest strong binding affinities with key proteins involved in cancer progression and inflammation, providing insights into its mechanism of action .

Q & A

Q. What are the established synthetic routes for 1-Amino-3-phenyl-1H-pyrazole-4-carboxylic acid, and what are their critical reaction parameters?

- Methodological Answer : The compound is typically synthesized via cyclocondensation. A standard protocol involves reacting ethyl acetoacetate with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. Hydrolysis of the intermediate ester (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) under basic conditions (NaOH or KOH) yields the carboxylic acid derivative . Key parameters include:

- Temperature : Reflux in ethanol (70–80°C) for cyclocondensation.

- Catalyst : No catalyst required for cyclocondensation, but hydrolysis requires strong bases.

- Purification : Recrystallization from ethanol/water mixtures.

Table: Example Reaction Conditions

| Reagent | Role | Conditions | Yield (%) |

|---|---|---|---|

| Ethyl acetoacetate | Carbonyl source | Reflux, 6–8 hrs | ~60–70 |

| Phenylhydrazine | Amine donor | pH 4–5 (acetic acid) | - |

| DMF-DMA | Formylation agent | 80°C, 4 hrs | - |

Q. What spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- X-ray crystallography : Resolves bond lengths and angles (e.g., intermolecular hydrogen bonds stabilizing crystal packing) .

- NMR spectroscopy : ¹H NMR (δ 7.3–7.5 ppm for aromatic protons; δ 2.3 ppm for methyl groups) and ¹³C NMR (δ 170–175 ppm for carboxylic acid C=O) .

- IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) .

- Mass spectrometry : Molecular ion peak at m/z 215.1 (C₁₁H₁₀N₂O₂) .

Q. What are the best practices for handling and storing this compound to ensure stability during experimental studies?

- Methodological Answer :

- Storage : Keep in airtight containers at –20°C to prevent decomposition. Avoid exposure to moisture and light .

- Handling : Use inert atmospheres (N₂/Ar) during sensitive reactions. Decomposition products include CO₂, NOₓ, and aromatic amines, necessitating fume hoods .

- Stability : Stable under dry conditions but degrades in acidic/basic environments. Monitor pH during biological assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives using cross-coupling reactions?

- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing aryl/heteroaryl groups. Key optimizations include:

- Catalyst system : Use Pd(PPh₃)₄ (5 mol%) with K₃PO₄ as a base in degassed DMF/H₂O (3:1) at 80–100°C .

- Substrate pre-activation : Boronic acids must be purified via column chromatography to remove inhibitors.

- Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography (hexane/EtOAc gradient) .

Table: Example Suzuki Coupling Parameters

| Substrate | Boronic Acid | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 4-Bromo derivative | Phenylboronic acid | 85 | ≥98% |

| 3-Chloro derivative | 4-Methoxyphenyl | 72 | ≥95% |

Q. How should discrepancies between computational predictions and experimental data in the compound's reactivity be addressed?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Mitigation strategies:

- Solvent modeling : Use COSMO-RS or SMD models to account for solvation .

- Benchmarking : Compare computed IR/NMR spectra with experimental data (e.g., B3LYP/6-311+G(d,p) level for vibrational modes) .

- Revisiting assumptions : Check for tautomeric equilibria (e.g., keto-enol shifts in pyrazole rings) that may alter reactivity .

Q. In SAR studies, what functional group modifications enhance biological activity?

- Methodological Answer :

- Carboxylic acid replacement : Amide or ester derivatives improve membrane permeability (e.g., methyl esters show 2× higher cytotoxicity in MCF-7 cells) .

- Amino group substitution : Acylation (e.g., acetyl or benzoyl groups) reduces metabolic degradation .

- Heterocycle fusion : Imidazo[1,2-a]pyridine hybrids exhibit enhanced anti-inflammatory activity (IC₅₀ = 3.2 μM vs. COX-2) .

Table: Biological Activity of Derivatives

| Derivative | Modification | Target Activity | IC₅₀/EC₅₀ |

|---|---|---|---|

| Methyl ester | COOH → COOCH₃ | Anticancer (MCF-7) | 12 μM |

| Acetylated amino | NH₂ → NHAc | COX-2 inhibition | 3.2 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.